molecular formula C13H10N6S B6054927 3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B6054927
M. Wt: 282.33 g/mol
InChI Key: BIINLINULLWWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been synthesized and studied extensively in recent years. This compound has shown promising results in scientific research applications, particularly in the field of pharmacology. In

Mechanism of Action

The exact mechanism of action of 3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to interact with the GABAergic system in the brain, which is involved in the regulation of anxiety, seizures, and sleep. It may also modulate the activity of certain enzymes and receptors involved in inflammation and pain.
Biochemical and Physiological Effects:
In animal studies, 3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce inflammation, pain, and seizures. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of this compound in humans are not yet known.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity for certain receptors and enzymes. This allows for more precise and targeted studies of its effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret study results.

Future Directions

There are several future directions for research on 3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential as an anti-cancer agent. Further studies are also needed to fully understand its mechanism of action and its effects on different physiological systems.

Synthesis Methods

The synthesis of 3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid hydrazide with phenyl isothiocyanate in the presence of triethylamine. The resulting product is then treated with 2,4,6-trichloro-1,3,5-triazine to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its pharmacological properties. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. Additionally, it has been investigated for its potential as a treatment for Alzheimer's disease and cancer.

properties

IUPAC Name

3-(5-methyl-1H-pyrazol-3-yl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6S/c1-8-7-10(15-14-8)11-16-17-13-19(11)18-12(20-13)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIINLINULLWWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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